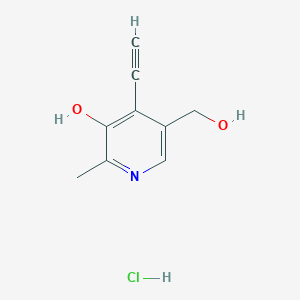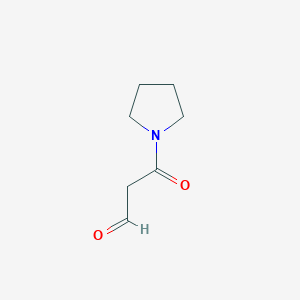
9-(2-Chloroethyl)-9,10-dihydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Chloroethyl)-9,10-dihydroanthracene is an organic compound that belongs to the class of anthracenes Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of a chloroethyl group attached to the ninth carbon of the dihydroanthracene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)-9,10-dihydroanthracene can be achieved through several methods. One common approach involves the alkylation of 9,10-dihydroanthracene with 2-chloroethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic attack of the dihydroanthracene anion on the chloroethyl chloride results in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Chloroethyl)-9,10-dihydroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 9-(2-azidoethyl)-9,10-dihydroanthracene or 9-(2-thiocyanatoethyl)-9,10-dihydroanthracene.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 9,10-dihydroanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9-(2-Chloro
Eigenschaften
CAS-Nummer |
63820-34-8 |
|---|---|
Molekularformel |
C16H15Cl |
Molekulargewicht |
242.74 g/mol |
IUPAC-Name |
9-(2-chloroethyl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H15Cl/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 |
InChI-Schlüssel |
HALCMQZSRRWBGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)




![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)



